molecular formula C12H18O2 B3018469 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol CAS No. 1263162-32-8

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol

Cat. No.: B3018469
CAS No.: 1263162-32-8
M. Wt: 194.274
InChI Key: SSTUHTOROWEIFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol typically involves the reaction of 4-isobutylbenzaldehyde with ethylene glycol under acidic conditions to form the corresponding acetal, which is then hydrolyzed to yield the desired diol . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the acetal intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenyl ring with an isobutyl group and an ethanediol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTUHTOROWEIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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